6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyran ring substituted with a tert-butyl group and a trifluoromethanesulfonate group
Vorbereitungsmethoden
The synthesis of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of a pyran derivative with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enol silyl ethers and other derivatives.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly reactive and can facilitate the formation of new bonds by reacting with nucleophiles. This reactivity is harnessed in various synthetic applications to create complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate include:
tert-Butyldimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Functions as a strong activator for nucleophiles.
Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester: Used in similar synthetic applications.
These compounds share the trifluoromethanesulfonate group, which imparts high reactivity, but differ in their specific structures and applications
Eigenschaften
Molekularformel |
C10H11F3O5S |
---|---|
Molekulargewicht |
300.25 g/mol |
IUPAC-Name |
(2-tert-butyl-6-oxopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O5S/c1-9(2,3)7-4-6(5-8(14)17-7)18-19(15,16)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
NKNOCLWNBNRXHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=O)O1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.